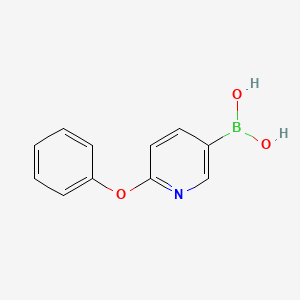

(6-Phenoxypyridin-3-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Phenoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a phenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: (6-Phenoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Including toluene, ethanol, and water.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Amines and Ethers: Formed through Chan-Lam coupling.

Phenols: Formed through oxidation reactions.

科学的研究の応用

(6-Phenoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (6-Phenoxypyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid group acts as a mild electrophile, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .

類似化合物との比較

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

Pyridinylboronic Acids: Compounds with a pyridine ring and boronic acid group, used in various organic transformations.

Phenoxyboronic Acids: Compounds with a phenoxy group and boronic acid group, used in the synthesis of complex molecules.

Uniqueness: (6-Phenoxypyridin-3-yl)boronic acid is unique due to its combined structural features of a phenoxy group and a pyridine ring, which enhance its reactivity and versatility in chemical synthesis. This compound offers distinct advantages in terms of selectivity and functional group compatibility compared to simpler boronic acids .

生物活性

(6-Phenoxypyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its anticancer, antibacterial, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group attached to a phenoxy-substituted pyridine. The boron atom plays a crucial role in its biological interactions, particularly in the formation of reversible covalent bonds with diol-containing biomolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent activity compared to other boronic acid derivatives .

Table 1: Anticancer Activity of this compound

Antibacterial Activity

This compound has also shown promising antibacterial activity. It was effective against several strains of bacteria, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.50 mg/mL . The mechanism involves the reversible binding to serine residues in bacterial enzymes, which is critical for their function.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| E. coli ATCC 25922 | 6.50 | |

| Staphylococcus aureus | 5.00 | |

| Pseudomonas aeruginosa | 4.50 |

Enzyme Inhibition Activities

The compound has been evaluated for its enzyme inhibition properties, particularly against cholinesterases and urease enzymes:

Table 3: Enzyme Inhibition Activities

| Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | |

| Butyrylcholinesterase | 3.12 ± 0.04 | |

| Urease | 1.10 ± 0.06 |

These findings suggest that this compound may be useful in treating conditions where cholinesterase activity is implicated, such as Alzheimer's disease.

Case Studies

Case Study 1: Combination Therapy in Cancer Treatment

A clinical study explored the use of this compound in combination with bortezomib for treating multiple myeloma patients resistant to conventional therapies. The results indicated improved overall response rates and tolerability compared to bortezomib alone, suggesting that this compound may enhance the efficacy of existing treatments .

Case Study 2: Antibacterial Applications

In another study, this compound was tested as an additive in formulations aimed at combating biofilm formation by Pseudomonas aeruginosa. The compound effectively inhibited biofilm growth at concentrations lower than those typically required for traditional antibiotics .

特性

IUPAC Name |

(6-phenoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSDPMDHUFPPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727972 |

Source

|

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270921-80-6 |

Source

|

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。